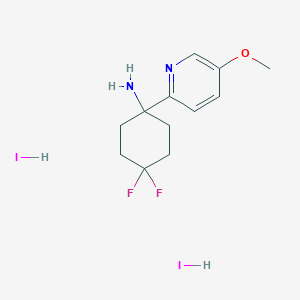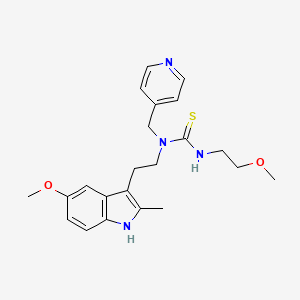
4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide" is a fluorinated heterocyclic amine with potential applications in medicinal chemistry and materials science. The presence of the difluoro-cyclohexane moiety suggests that it may exhibit unique physical and chemical properties, which could be exploited in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of fluorinated heterocyclic compounds often involves the use of fluorine-containing precursors and specific reaction conditions to incorporate fluorine atoms into the desired molecular framework. For instance, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles is achieved through the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which could be related to the synthesis of the target compound due to the presence of a fluorinated heterocyclic structure and the use of amines . Similarly, the synthesis of 4-fluoroalkyl-2H-pyrido[1,2-a]pyrimidin-2-ones from dihydropolyfluoroalkanoic acids involves intramolecular reactions under basic conditions, which might be relevant for constructing the pyridinyl moiety of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound includes a cyclohexane ring, which is a common structural motif in organic chemistry. The difluoro substitution on the cyclohexane ring could influence the conformational dynamics of the molecule. X-ray crystallography and NMR spectroscopy are often employed to characterize such compounds, as demonstrated by the characterization of 4-silacyclohexanones and related amines . These techniques could be used to determine the precise three-dimensional arrangement of atoms in the target compound and to understand the impact of the difluoro substitution on its molecular geometry.
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions, often exhibiting unique reactivity due to the electronegativity and small size of the fluorine atom. For example, the synthesis of enantiopure 1,4-difluoro-cyclohexenes involves a double cross-metathesis reaction followed by electrophilic fluorination . This suggests that the difluoro-cyclohexane moiety in the target compound could be synthesized through similar strategies. Additionally, the reactivity of pentafluorophenyl propynoate in producing fluorinated furanones indicates that fluorinated compounds can undergo nucleophilic substitution reactions with sodium methoxide, which might be relevant for modifying the methoxypyridinyl group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its fluorinated structure. Fluorine atoms can significantly alter the lipophilicity, stability, and electronic properties of organic molecules. The presence of the methoxypyridinyl group could contribute to the compound's polarity and potential for hydrogen bonding, which would affect its solubility and interaction with biological molecules. The difluoro-cyclohexane moiety could also impart rigidity to the molecule, potentially affecting its conformational preferences and reactivity in chemical transformations. The synthesis and characterization of related fluorinated heterocyclic compounds provide insights into the methods and analytical techniques that could be applied to study the target compound's properties .
Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Protonation Sites
Research in structural chemistry has focused on the synthesis and structural characterization of compounds with similar molecular structures. For example, the study of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles demonstrated distinct sites of protonation and intermolecular hydrogen bonding patterns, providing valuable insights into the structural aspects of related compounds (Böck et al., 2021).
Synthetic Chemistry and Catalytic Reactions
The compound's relevance in synthetic chemistry is highlighted by studies focusing on catalyst-free domino reactions, such as the synthesis of furan derivatives using similar compounds. For instance, the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one has been reported, showcasing the compound's role in facilitating specific synthetic pathways (Zhao et al., 2020).
Fluorescence and Spectral Properties
The related research in the area of fluorescence and spectral properties, particularly focusing on BODIPY derivatives, indicates the potential use of these compounds in developing highly fluorescent probes in aqueous environments. This is exemplified by studies on the synthesis and spectral properties of functionalized, water-soluble BODIPY derivatives (Li et al., 2008).
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O.2HI/c1-17-9-2-3-10(16-8-9)11(15)4-6-12(13,14)7-5-11;;/h2-3,8H,4-7,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMGCSFBSAOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)N.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2I2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)


![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)
![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)
![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)
![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)